An In-depth Technical Guide to the Synthesis and Characterization of Disperse Orange 25
An In-depth Technical Guide to the Synthesis and Characterization of Disperse Orange 25
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of C.I. Disperse Orange 25 (CAS No: 31482-56-1), a monoazo dye belonging to the single azo class.[1] This document details the synthetic pathway, experimental protocols, and in-depth characterization of the dye, presenting quantitative data in a structured format for ease of reference.
Chemical Properties and Identification
Disperse Orange 25 is a reddish-orange, uniform powder.[1][2] It is a non-ionic, aromatic compound with the molecular formula C₁₇H₁₇N₅O₂ and a molecular weight of 323.35 g/mol .[1][2]
| Property | Value | Reference |
| IUPAC Name | 3-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]propanenitrile | [2] |
| CAS Number | 31482-56-1 | [2] |
| Molecular Formula | C₁₇H₁₇N₅O₂ | [1][2] |
| Molecular Weight | 323.35 g/mol | [1][2] |
| Melting Point | 170 °C (decomposes) | [3] |
| Appearance | Red light orange, uniform powder | [1][2] |
| Solubility | Insoluble in water, soluble in organic solvents like ethanol (B145695) and acetone. | [4] |
Synthesis
The synthesis of Disperse Orange 25 is achieved through a two-step process: the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich nucleophile.[5] In this case, 4-nitrobenzenamine (p-nitroaniline) is diazotized and subsequently coupled with N-ethyl-N-cyanoethylaniline.[1][3][6][7]
Synthesis Pathway
The overall synthetic pathway for Disperse Orange 25 is illustrated below.
Experimental Protocol: Synthesis of Disperse Orange 25
This protocol is based on established methods for the synthesis of azo dyes.
Materials:
-
4-Nitrobenzenamine (p-nitroaniline)
-
N-ethyl-N-cyanoethylaniline
-
Sodium nitrite (B80452) (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium acetate (B1210297)
-
Ethanol
-
Distilled water
-
Ice
Step 1: Diazotization of 4-Nitrobenzenamine
-
In a 250 mL beaker, dissolve a specific molar equivalent of 4-nitrobenzenamine in a mixture of concentrated hydrochloric acid and water.
-
Cool the resulting solution to 0-5 °C in an ice-salt bath with continuous stirring.
-
Prepare a solution of sodium nitrite (1 molar equivalent) in cold water.
-
Slowly add the sodium nitrite solution dropwise to the cooled 4-nitrobenzenamine solution, ensuring the temperature is maintained between 0-5 °C.
-
Continue stirring the mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the 4-nitrobenzenediazonium salt.
Step 2: Azo Coupling Reaction
-
In a separate 500 mL beaker, dissolve one molar equivalent of N-ethyl-N-cyanoethylaniline in a suitable solvent such as ethanol or acetone.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the N-ethyl-N-cyanoethylaniline solution with vigorous stirring. The temperature should be maintained at 0-5 °C throughout the addition.
-
Adjust the pH of the reaction mixture to 4-5 by the slow addition of a saturated sodium acetate solution.
-
Continue to stir the reaction mixture in the ice bath for 1-2 hours. A colored precipitate of Disperse Orange 25 will form.
Step 3: Isolation and Purification
-
Filter the precipitated dye using a Buchner funnel.
-
Wash the filter cake with a generous amount of cold water until the filtrate is neutral.
-
The crude dye can be purified by recrystallization from an ethanol-water mixture.
-
Dry the purified Disperse Orange 25 in a vacuum oven at 60 °C.
-
The final product is obtained after filtering, grinding, and drying.[7]
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of Disperse Orange 25.
Characterization
A comprehensive characterization of the synthesized Disperse Orange 25 is crucial to confirm its identity and purity. The following techniques are commonly employed.
Spectroscopic Analysis
| Technique | Key Data | Reference |
| UV-Visible Spectroscopy | λmax ≈ 470 nm | [8] |
| FT-IR Spectroscopy | Data available on PubChem (KBr-Pellet, Bruker IFS 85) | [2] |
| NMR Spectroscopy | ¹H NMR and ¹³C NMR data available through NMRShiftDB | [2] |
| Mass Spectrometry | GC-MS and ESI-QTOF data available on PubChem | [2] |
Note: The UV-Vis spectrum shows a characteristic absorbance peak in the visible region, which is responsible for its orange color. FT-IR spectroscopy can be used to identify the characteristic functional groups, such as the nitro group (NO₂), the cyano group (C≡N), and the azo group (-N=N-). NMR spectroscopy provides detailed information about the chemical structure, and mass spectrometry confirms the molecular weight.
Chromatographic Analysis
Thin Layer Chromatography (TLC): TLC can be used to monitor the progress of the reaction and to assess the purity of the final product. The retention factor (Rf) value is dependent on the solvent system used.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the quantitative analysis and purity determination of Disperse Orange 25. A reverse-phase HPLC method can be employed with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid.[6]
Applications
Disperse Orange 25 is primarily used for dyeing polyester (B1180765) and its blended fabrics.[1] Due to its non-ionic nature, it is suitable for dyeing hydrophobic fibers.[2] It has also been investigated for applications in photonics, such as in optical switches and modulators, owing to its non-linear optical (NLO) properties.[2][3]
Safety Information
Disperse Orange 25 is considered harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a dust mask, should be worn when handling this compound. For detailed safety information, refer to the material safety data sheet (MSDS).
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Disperse orange 25 | C17H17N5O2 | CID 92278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Disperse Orange 25 | 31482-56-1 [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. Separation of C.I. Disperse Orange 25 on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Disperse Orange 25 dyes synthesis methods - Knowledge - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 8. iwaponline.com [iwaponline.com]
